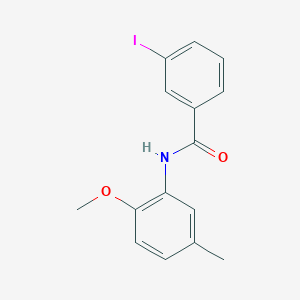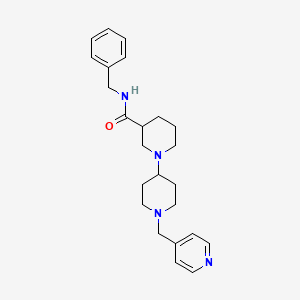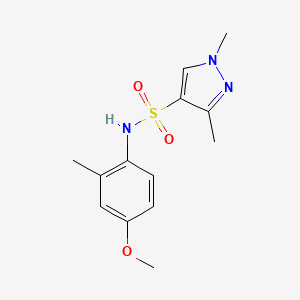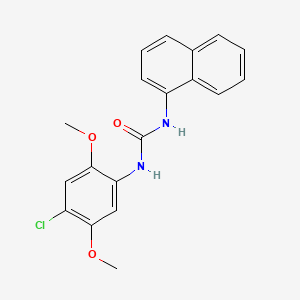
3-iodo-N-(2-methoxy-5-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-N-(2-methoxy-5-methylphenyl)benzamide, also known as IMB-3I, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have various pharmacological effects, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of 3-iodo-N-(2-methoxy-5-methylphenyl)benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In animal studies, this compound has been shown to have anti-inflammatory effects and can reduce the severity of inflammation in models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-iodo-N-(2-methoxy-5-methylphenyl)benzamide in lab experiments is its potential therapeutic application in various diseases. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Zukünftige Richtungen
There are several future directions for research on 3-iodo-N-(2-methoxy-5-methylphenyl)benzamide. One area of interest is investigating its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans. Other future directions include investigating the potential use of this compound in combination with other therapeutic agents and investigating its potential use in other diseases such as autoimmune diseases.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have various pharmacological effects, including anti-inflammatory and anti-cancer properties. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, this compound has the potential to be a valuable therapeutic agent in various diseases.
Synthesemethoden
The synthesis method for 3-iodo-N-(2-methoxy-5-methylphenyl)benzamide involves a series of chemical reactions. The starting material is 2-methoxy-5-methylbenzoic acid, which is reacted with thionyl chloride to form 2-methoxy-5-methylbenzoyl chloride. This intermediate is then reacted with 3-iodoaniline to form this compound. The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-iodo-N-(2-methoxy-5-methylphenyl)benzamide has been shown to have potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-iodo-N-(2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-10-6-7-14(19-2)13(8-10)17-15(18)11-4-3-5-12(16)9-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEQCPUPWCQXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-isoxazolidinyl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6099294.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)


![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B6099311.png)
![1-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6099318.png)


![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)

![[1-[4-(benzyloxy)-3-methoxybenzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6099342.png)
![3-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6099346.png)

![2-methyl-6-{1-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099378.png)